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molecular formula C9H10N2O2S2 B049053 Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-90-2

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No. B049053
M. Wt: 242.3 g/mol
InChI Key: BMYKQPLSSCCDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Stir a slurry of bis(methylthio)methylenepropanedinitrile, prepared in preparation 34, (69.29 g, 407 mmol) in ethanol (1.1 L) under nitrogen at rt then add ethyl thioglycolate (44.9 mL, 407 mmol) followed by triethylamine (56.7 mL, 407 mmol). Heat the resulting mixture at 65° C. for 30 min. Cool slowly to 35° C. over 45 min, then cool to 3° C. over 20 min and maintain at that temperature for 20 min. Collect precipitate by filtration, wash with cold ethanol and ether to afford the title compound: 1H NMR (CDCl3) δ 5.77 (bs, 2H), 4.28 (q, J=7.1, 2H), 2.64 (s, 3H), 1.33 (t, J=7.1, 3H); TLC (25% hexanes/ethyl acetate) Rf=0.25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.9 mL
Type
reactant
Reaction Step Two
Quantity
56.7 mL
Type
reactant
Reaction Step Three
Quantity
1.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[S:4][CH3:5].[C:11]([O:15][CH2:16][CH3:17])(=[O:14])CS.C(N(CC)CC)C>C(O)C>[CH2:16]([O:15][C:11]([C:1]1[S:2][C:3]([S:4][CH3:5])=[C:6]([C:9]#[N:10])[C:7]=1[NH2:8])=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(SC)=C(C#N)C#N
Step Two
Name
Quantity
44.9 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Step Three
Name
Quantity
56.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool slowly to 35° C. over 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cool to 3° C. over 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintain at that temperature for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Collect precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with cold ethanol and ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1N)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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